molecular formula C10H16N4OS B12732659 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- CAS No. 141400-65-9

1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12732659
CAS No.: 141400-65-9
M. Wt: 240.33 g/mol
InChI Key: MQPDYYWIBGZLIJ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis.

    Pathways Involved: By inhibiting key enzymes, the compound disrupts essential cellular processes such as DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- can be compared with other thiadiazole derivatives:

    Similar Compounds: 2-Amino-5-methyl-1,3,4-thiadiazole, 2-(4-substituted piperazin-1-yl)-N-(5-(naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide.

    Uniqueness: The presence of the piperidineacetamide moiety in 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- imparts unique properties such as enhanced solubility and bioavailability.

Properties

CAS No.

141400-65-9

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C10H16N4OS/c1-8-12-13-10(16-8)11-9(15)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H,11,13,15)

InChI Key

MQPDYYWIBGZLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCCCC2

Origin of Product

United States

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